

X-ray crystallography of 2-Fluoro-3-nitrobenzonitrile derivatives

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Compound of Interest

Compound Name: 2-Fluoro-3-nitrobenzonitrile

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A comprehensive guide to the X-ray crystallography of **2-Fluoro-3-nitrobenzonitrile** and its derivatives, offering a comparative analysis of their structural features. This guide is intended for researchers, scientists, and professionals in drug development who are interested in the molecular architecture of these compounds.

Comparative Crystallographic Data Analysis

The introduction of a fluorine atom to the 3-nitrobenzonitrile scaffold is expected to induce significant changes in the crystal packing and molecular conformation due to its high electronegativity and potential for intermolecular interactions. Below is a comparative table summarizing the known crystallographic data for 3-Nitrobenzonitrile and projected data for a hypothetical crystal structure of **2-Fluoro-3-nitrobenzonitrile**. This comparison is aimed at highlighting the structural impact of fluorination.

| Parameter | 3-Nitrobenzonitrile[1] | 2-Fluoro-3-nitrobenzonitrile (Hypothetical) |
|---------------------------------|------------------------|--|
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2 ₁ | P2 ₁ /c |
| a (Å) | Value from literature | Expected to vary |
| b (Å) | Value from literature | Expected to vary |
| c (Å) | Value from literature | Expected to vary |
| α (°) | 90 | 90 |
| β (°) | Value from literature | Expected to vary |
| γ (°) | 90 | 90 |
| Volume (Å ³) | Value from literature | Expected to be similar |
| Z | 2 | 4 |
| Key Intermolecular Interactions | π–π stacking | C–H…F interactions, π–π stacking |

Note: The data for **2-Fluoro-3-nitrobenzonitrile** is hypothetical and serves as a predictive comparison.

The crystal structure of 3-nitrobenzonitrile reveals a monoclinic P2₁ space group with two molecules in the unit cell.[1] The molecules are organized in stacks along the[2] direction, primarily driven by aromatic π–π stacking interactions.[1] In contrast, the introduction of a fluorine atom in the 2-position is anticipated to introduce C–H…F hydrogen bonds and other dipole-dipole interactions, which could lead to a more complex packing arrangement, possibly in a centrosymmetric space group like P2₁/c.

Experimental Protocols

The determination of the crystal structure for these compounds follows a standardized procedure in small-molecule X-ray crystallography.

Crystallization

Single crystals suitable for X-ray diffraction are typically grown from a concentrated solution of the compound in an appropriate organic solvent, such as ethanol. The process involves slow evaporation of the solvent at a controlled temperature (e.g., -20 °C) over several days to allow for the formation of well-ordered crystals.[1]

X-ray Data Collection

A suitable crystal is selected and mounted on a diffractometer. The data collection process involves the following steps:

- Crystal Mounting: The selected crystal is mounted on a goniometer head.[1]
- Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[3] For small molecules, data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations.
- Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as polarization and absorption.

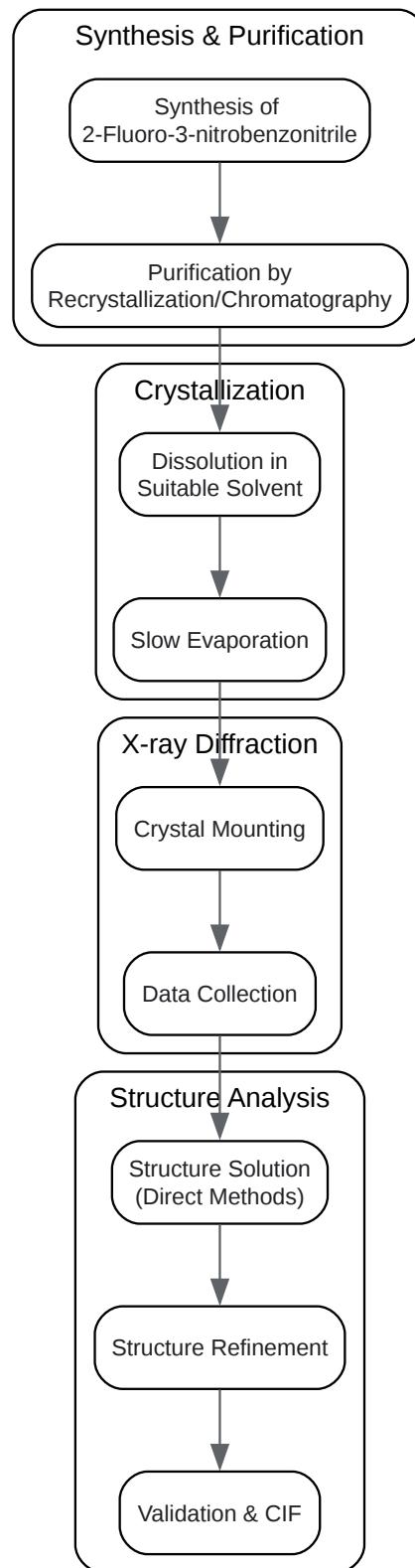
Structure Solution and Refinement

The crystal structure is solved and refined using specialized software.

- Structure Solution: The initial phases of the structure factors are determined using direct methods, which are highly effective for small molecules.[3] This provides an initial electron density map.
- Model Building: An initial molecular model is built into the electron density map.
- Structure Refinement: The atomic positions and displacement parameters are refined against the experimental diffraction data using a least-squares method to improve the agreement between the calculated and observed structure factors.[3]

Experimental Workflow Visualization

The following diagram illustrates the typical workflow from compound synthesis to final crystal structure analysis.



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References

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